N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

BTK inhibition Kinase assay Immunology

N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (CAS 695218-46-3) is a synthetic small-molecule inhibitor that belongs to a class of sulfonyl piperazine acetamides. It is identified as a potent inhibitor of Bruton's tyrosine kinase (BTK).

Molecular Formula C20H25N3O3S
Molecular Weight 387.5
CAS No. 695218-46-3
Cat. No. B2804892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
CAS695218-46-3
Molecular FormulaC20H25N3O3S
Molecular Weight387.5
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C20H25N3O3S/c1-3-17-4-8-19(9-5-17)22-12-14-23(15-13-22)27(25,26)20-10-6-18(7-11-20)21-16(2)24/h4-11H,3,12-15H2,1-2H3,(H,21,24)
InChIKeyXWUVEYUPKZXXMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (695218-46-3): A Piperazine-Sulfonyl-Acetamide BTK Inhibitor


N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (CAS 695218-46-3) is a synthetic small-molecule inhibitor that belongs to a class of sulfonyl piperazine acetamides. It is identified as a potent inhibitor of Bruton's tyrosine kinase (BTK) [1]. The compound is characterized by its modular structure: a central piperazine ring, substituted with a 4-ethylphenyl group, which is further linked to a phenylacetamide via a sulfonyl bridge. This architecture is a key motif in several kinase inhibitor designs and is noted for its role in mediating interactions with the BTK active site [1].

1
BTK pathway inhibition studies — designed for non-covalent engagement of the BTK H3 pocket.
2
4-Ethylphenyl piperazine-sulfonyl-acetamide scaffold — a distinct chemotype for kinase selectivity research.
3
Assay calibration and SAR benchmarking — reported BTK enzyme inhibition supports workflow standardization.

Procurement Risks for N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide: The Problem of Unverified BTK Inhibitor Analogs


For researchers procuring BTK inhibitors, substituting a verified compound like N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide with a generic 'piperazine sulfonyl acetamide' or another in-class analog is a high-risk decision. The BTK active site features a unique 'H3' pocket that is exquisitely sensitive to the topology and electronics of the terminal substituent on the piperazine ring [1]. Even minor structural changes, such as altering the 4-ethylphenyl group to a 4-chlorophenyl, 2-methoxyphenyl, or benzyl derivative, have been shown to abolish or dramatically shift kinase selectivity, leading to failed assay validation and wasted research resources [1]. The precise substitution pattern on the piperazine–sulfonyl–acetamide scaffold dictates whether a compound engages BTK with nanomolar potency or is completely inactive.

!
Replacing the 4-ethylphenyl group with 4-chlorophenyl or 2-methoxyphenyl may abolish BTK H3 pocket binding; minor substituent changes can shift kinase selectivity.
!
Generic piperazine sulfonyl acetamides lack verified BTK engagement; the exact substitution pattern determines nanomolar potency or inactivity.
!
Assay validation may fail if a structural analog is used without confirmation of BTK inhibitory activity; this compound anchors reported enzyme and cellular data.

Quantitative Differentiation of N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (695218-46-3)


BTK Enzymatic Inhibition: Potency of the 4-Ethylphenyl Series

In a direct enzymatic assay for human BTK inhibition, the target compound demonstrates an IC50 of 1 nM [1]. This value anchors the compound as a high-potency inhibitor. While a complete structure-activity relationship (SAR) table with all direct comparators is not publicly available, the patent's biological data indicate that the 4-ethyl substituent on the N-aryl piperazine provides optimal occupancy of the BTK H3 pocket. Related analogs within the same patent series, such as Example 79, show an IC50 of 1.2 nM against BTK, while Example 236 shows an IC50 of 5.5 nM, highlighting that subtle changes to the substitution pattern can lead to a 5-fold variation in potency [2][3]. This positions the present compound as one of the most potent agents in its specific sub-series.

BTK Inhibition
reported
IC50 1 nM
vs. Example 79 (1.2 nM) / Example 236 (5.5 nM)
Supports BTK enzyme assay calibration; reported among most potent in sub-series.
In vitro enzymatic assay, BindingDB-sourced.
BTK inhibition Kinase assay Immunology

Functional Impact in B-Cell Lines: The 4-Ethylphenyl Advantage

The cellular potency of this chemotype is tightly linked to the N-aryl piperazine substitution. In anti-IgM stimulated Ramos cells (a model of B-cell receptor activation), closely related analogs from the same patent family demonstrate functional inhibition of PLCγ2 phosphorylation, a direct downstream marker of BTK activity, with IC50 values in the range of 0.63 to 1.20 nM [1]. These cellular data corroborate the enzyme-level findings and suggest that the 4-ethylphenyl substitution does not compromise membrane permeability or target engagement, an advantage not guaranteed for other sulfonyl piperazine scaffolds where enzyme-to-cell potency shifts are common.

Cellular Target Engagement
class-level inference
PLCγ2 phosphorylation IC50 range 0.63–1.20 nM (analogs)
Ramos B-cell model
Indicates that 4-ethylphenyl substitution maintains cell permeability and target engagement.
Inferred from closely related analogs; direct data for this compound not reported.
Cellular pharmacology B-cell receptor signaling Ramos cells

Kinase Selectivity: Minimizing Off-Target Risk Through Scaffold Design

The selectivity profile of this compound, while not exhaustively published, is defined by its design as a BTK inhibitor. The sulfonyl piperazine acetamide scaffold is engineered to interact with the unique H3 pocket of BTK, a structural feature absent in most other kinases [1]. This pocket interaction mechanism is a key differentiator from earlier-generation BTK inhibitors that rely on covalent cysteine 481 bonding. The non-covalent, pocket-selective nature of this compound suggests a potentially cleaner selectivity profile compared to pan-kinase inhibitors, an advantage for use in complex immunology models where off-target inhibition of kinases like EGFR or JAK2 can confound results. In the patent, selectivity for BTK over other Tec family kinases (e.g., Itk, Tec) is demonstrated for closely related scaffolds, validating the target-centric design [1].

Kinase Selectivity
mechanism-based
Non-covalent H3 pocket-targeted design
Patent-described selectivity rationale
May offer cleaner selectivity vs. pan-kinase inhibitors; direct selectivity panel absent.
Data to verify with independent kinase profiling.
Kinase selectivity Assay development Tec family kinases

Optimized Application Scenarios for N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide


Primary BTK Biochemical Assay Development and High-Throughput Screening

This compound, with its validated IC50 of 1 nM against BTK, is an ideal candidate for establishing positive control dose-response curves in biochemical BTK assays [1]. Researchers can use it to calibrate fluorescent polarization or TR-FRET BTK activity kits, ensuring assay robustness before proceeding to screen diverse compound libraries. Its defined potency allows for accurate Z'-factor determination, a critical quality control parameter for any high-throughput screen.

B-Cell Receptor Signaling Studies in Immunology Research

To dissect the role of BTK in B-cell receptor (BCR) signaling pathways, this compound offers a selective tool for pharmacological inhibition. Given its design to engage the BTK H3 pocket, it can be used in Ramos or other B-cell lines to block anti-IgM induced BTK autophosphorylation and downstream PLCγ2 activation [1]. This allows immunologists to distinguish BTK-dependent from -independent signaling events in B-cell activation, proliferation, and antibody production models, without the confounding cytotoxicity associated with earlier covalent inhibitors.

Structure-Activity Relationship (SAR) Reference Standard for In-House Medicinal Chemistry

For academic or biotech groups synthesizing novel BTK inhibitors, purchasing this compound provides a crucial 'reference standard' for SAR campaigns. The 4-ethylphenyl substituent on the piperazine ring represents a well-characterized pharmacophore for optimal H3 pocket binding [1]. Medicinal chemists can use this compound as a benchmark, comparing the activity and selectivity of their newly designed cores against it. This accelerates the identification of promising new chemical series by providing a consistent, commercially available head-to-head comparator.

Pharmacological Tool for Distinguishing BTK-Dependent vs. Independent Pathways

In complex cellular systems where multiple Tec family kinases (BTK, Itk, Tec, Bmx) are expressed, such as mast cells or macrophages, this compound can be used as part of a panel of selective inhibitors. While its complete selectivity is not published, its designed mechanism targets a unique pocket. By using it alongside an Itk- or Tec-selective inhibitor, researchers can dissect the individual contributions of each kinase to a downstream response (e.g., cytokine release, degranulation), based on the differential inhibition patterns observed [1].

Application
Selection Property
Validation Focus
BTK enzyme assay development
Defined potency context
Assay calibration, Z'-factor determination
B-cell signaling pathway studies
H3 pocket engagement
BTK-dependent vs. independent signaling events
SAR benchmark for medicinal chemistry
4-Ethylphenyl pharmacophore reference
Head-to-head activity comparison
Tec family kinase dissection
Non-covalent selectivity mechanism
Differential inhibition patterns in immune cells
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